Lipoxin A4-d5

Overview

Description

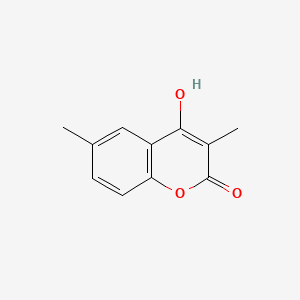

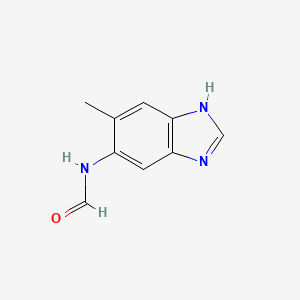

Lipoxin A4-d5 (LXA4-d5) is a variant of Lipoxin A4 (LXA4) that contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions . It is intended for use as an internal standard for the quantification of LXA4 by GC- or LC-mass spectrometry (MS) . LXA4 is a trihydroxy fatty acid containing a conjugated tetraene, produced by the metabolism of 15-HETE or 15-HpETE with human leukocytes .

Synthesis Analysis

Lipoxin A4 (LXA4) is synthesized from arachidonic acid and is an endogenous lipoxygenase-derived eicosanoid mediator . It is a potent human protein kinase C activator . It inhibits cytotoxicity of natural killer cells . LXA4 regulates the immune system and inflammation .Molecular Structure Analysis

The molecular structure of Lipoxin A4-d5 (LXA4-d5) is a trihydroxy fatty acid containing a conjugated tetraene . It is produced by the metabolism of 15-HETE or 15-HpETE with human leukocytes .Chemical Reactions Analysis

Lipoxin A4 inhibits proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes (NHEKs) associated with the ERK1/2 and NF-kB pathways . Lipoxin A4 inhibits serum amyloid A (SAA)-mediated IL-8 release with an IC50 value of 25.74 nM .Physical And Chemical Properties Analysis

The molecular weight of Lipoxin A4-d5 (LXA4-d5) is 357.5 g/mol . It has a molecular formula of C20H32O5 . It has a rotatable bond count of 14 . The exact mass and monoisotopic mass of Lipoxin A4-d5 (LXA4-d5) is 357.25635785 g/mol .Scientific Research Applications

Anti-Inflammatory Applications

Lipoxin A4-d5, as a stable isotope of Lipoxin A4, shares its anti-inflammatory properties. It can inhibit the expression of pro-inflammatory factors and stimulate anti-inflammatory factors, playing a role in reducing inflammation in various conditions .

Dermatological Research

In dermatological research, Lipoxin A4-d5 has been shown to inhibit proliferation and inflammatory cytokine production in human epidermal keratinocytes, which could be beneficial for skin-related inflammatory diseases .

Analytical Standard

Lipoxin A4-d5 is used as an internal standard for the quantification of LXA4 by GC- or LC-mass spectrometry, aiding in precise measurement in research settings .

Neuroprotection Studies

It has shown promise in neuroprotection studies, where it inhibited pro-inflammatory responses and exerted significant neuroprotective effects in rat models of cerebral occlusion .

Glial Cell Activation Inhibition

Lipoxin A4-d5 is involved in inhibiting glial cell activation via CXCR3 signaling pathways, which could have implications for neurological disorders where glial cells play a role .

Mechanism of Action

Target of Action

Lipoxin A4-d5, also known as LXA4, is an endogenous bioactive lipid mediator involved in the regulation of inflammation . It primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . By interacting with these cells, LXA4 promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair .

Mode of Action

LXA4 exerts its immunomodulatory effects by regulating the behavior of its target immune cells . It inhibits the proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes (NHEKs) associated with the ERK1/2 and NF-kB pathways . Furthermore, LXA4 inhibits serum amyloid A (SAA)-mediated IL-8 release .

Biochemical Pathways

LXA4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .

Pharmacokinetics

It is known that lxa4 is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo, which may be involved in transcellular metabolism .

Result of Action

The result of LXA4’s action is a reduction in inflammation and promotion of tissue repair . It inhibits the release of pro-inflammatory cytokines and increases the release of anti-inflammatory cytokines . For example, LXA4 can inhibit the production of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs) in peripheral blood neutrophils of ARDS rats .

Action Environment

The action of LXA4 can be influenced by environmental factors. For instance, increased stress stimulates the high-level adrenaline production in labor. Then, adrenaline upregulates the expression of 12/15-LOX (lipoxygenase) to produce more LXA4, which is an inflammation inhibitor . Therefore, the environment and physiological state of the body can significantly influence the action, efficacy, and stability of LXA4.

Safety and Hazards

Lipoxin A4-d5 (LXA4-d5) can release vapors that form explosive mixtures at temperatures at or above the flashpoint . Container explosion may occur under fire conditions . It emits toxic fumes under fire conditions . It is sensitive to static discharge . Vapors can travel to a source of ignition and flash back .

Future Directions

There is a recent drive to search for lipoxin analogues as therapeutics for inflammatory diseases . Understanding how bioactive lipid signaling is involved in resolution will increase our understanding of controlling inflammation and may facilitate the discovery of new classes of therapeutic pro-resolution agents for evaluation in AD prevention studies .

properties

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-19,19,20,20,20-pentadeuterio-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-YUMLLTTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

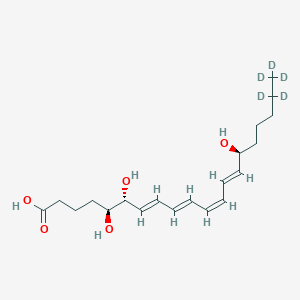

[2H]C([2H])([2H])C([2H])([2H])CCC[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347052 | |

| Record name | Lipoxin A4-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lipoxin A4-d5 | |

CAS RN |

1622429-53-1 | |

| Record name | Lipoxin A4-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)